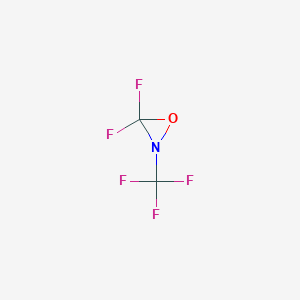
2-(Trifluoromethyl)-3,3-difluorooxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-(trifluoromethyl)oxaziridine is a chemical compound with the molecular formula C2F5NO. It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is notable for its high reactivity and unique structural features, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-(trifluoromethyl)oxaziridine typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the reaction of a trifluoromethyl-substituted imine with a difluorocarbene source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3,3-difluoro-2-(trifluoromethyl)oxaziridine may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-(trifluoromethyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: It can participate in nucleophilic substitution reactions, where the oxaziridine ring is opened.
Common Reagents and Conditions
Common reagents used in reactions with 3,3-difluoro-2-(trifluoromethyl)oxaziridine include:
Oxidizing agents: Such as peroxides and oxygen.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxaziridine derivatives, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-(trifluoromethyl)oxaziridine has several scientific research applications, including:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-2-(trifluoromethyl)oxaziridine involves its high reactivity due to the presence of fluorine atoms. The compound can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in its reactions are influenced by the electronic and steric effects of the fluorine atoms .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-2-(trifluoromethyl)diaziridine: Another fluorinated heterocycle with similar reactivity.
3,3-Difluoro-2-(trifluoromethyl)aziridine: A related compound with a nitrogen atom in the ring.
Uniqueness
3,3-Difluoro-2-(trifluoromethyl)oxaziridine is unique due to its oxaziridine ring structure, which imparts distinct reactivity compared to other fluorinated heterocycles. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C2F5NO |
|---|---|
Peso molecular |
149.02 g/mol |
Nombre IUPAC |
3,3-difluoro-2-(trifluoromethyl)oxaziridine |
InChI |
InChI=1S/C2F5NO/c3-1(4,5)8-2(6,7)9-8 |
Clave InChI |
IAFNNDCQTMNQJE-UHFFFAOYSA-N |
SMILES canónico |
C1(N(O1)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















